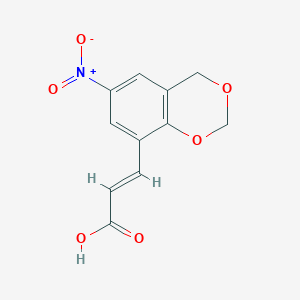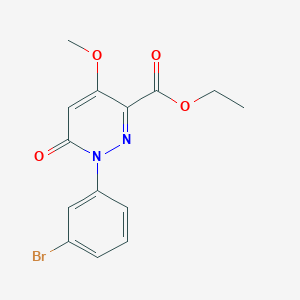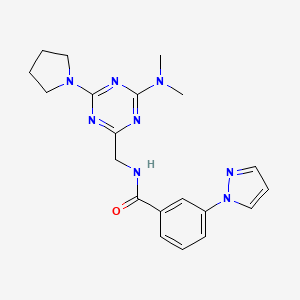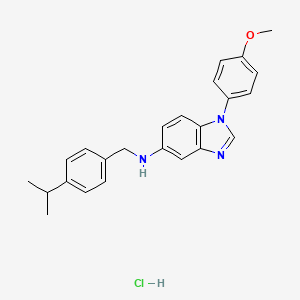
ST-193 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ST-193 (hydrochloride) is a potent broad-spectrum inhibitor of arenaviruses. It has shown efficacy against viruses such as Guanarito, Junin, Lassa, and Machupo, with IC50 values of 0.44, 0.62, 1.4, and 3.1 nM, respectively . This compound is primarily used in scientific research for its antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ST-193 (hydrochloride) involves several steps, starting with the preparation of the benzimidazole core. The key steps include:
Formation of Benzimidazole Core: This involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Substitution Reactions: The benzimidazole core is then subjected to substitution reactions to introduce various functional groups.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ST-193 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the benzimidazole core and subsequent substitution reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Conversion to Hydrochloride Salt: The purified compound is then converted to its hydrochloride salt and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
ST-193 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzimidazole core.
Substitution: The compound undergoes substitution reactions to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further modified for specific research applications .
Scientific Research Applications
ST-193 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying benzimidazole chemistry and its derivatives.
Biology: Investigated for its antiviral properties against arenaviruses and other viral pathogens.
Medicine: Explored as a potential therapeutic agent for treating viral infections, particularly those caused by arenaviruses.
Industry: Utilized in the development of antiviral drugs and as a reference compound in antiviral research.
Mechanism of Action
ST-193 (hydrochloride) exerts its antiviral effects by inhibiting the entry of arenaviruses into host cells. The compound targets the viral envelope glycoprotein, preventing the virus from binding to and entering the host cell. This inhibition disrupts the viral replication cycle, reducing the viral load and enhancing the survival of infected hosts .
Comparison with Similar Compounds
Similar Compounds
LHF-535: An optimized analog of ST-193, also targeting the arenavirus envelope glycoprotein.
Ribavirin: A broad-spectrum antiviral used for treating various viral infections, including arenaviruses.
Favipiravir: Another broad-spectrum antiviral with activity against RNA viruses.
Uniqueness
ST-193 (hydrochloride) is unique due to its high potency and specificity for arenaviruses. Its low IC50 values indicate strong antiviral activity at very low concentrations, making it a valuable tool in antiviral research .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O.ClH/c1-17(2)19-6-4-18(5-7-19)15-25-20-8-13-24-23(14-20)26-16-27(24)21-9-11-22(28-3)12-10-21;/h4-14,16-17,25H,15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSYVDRCHMVRDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=C(C=C4)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B2488764.png)

![3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488766.png)
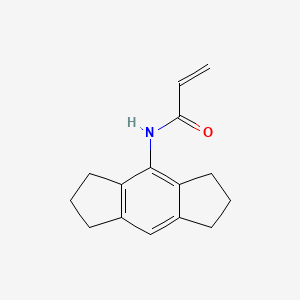

![N-(3-methylisoxazol-5-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2488772.png)
![3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2488773.png)
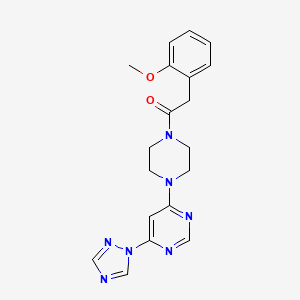
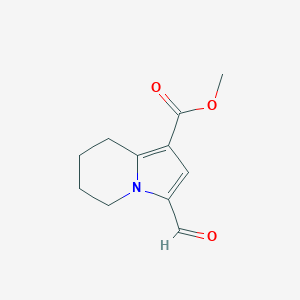

methanone](/img/structure/B2488780.png)
